molecular formula C₁₉H₂₃N₃O₄ B1663199 3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide CAS No. 76001-09-7

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide

Cat. No.: B1663199
CAS No.: 76001-09-7
M. Wt: 357.4 g/mol
InChI Key: KZOFCELNVLSKGC-UHFFFAOYSA-N
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Description

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and benzoyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with benzoyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another compound with a similar core structure.

Uniqueness

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

76001-09-7

Molecular Formula

C₁₉H₂₃N₃O₄

Molecular Weight

357.4 g/mol

IUPAC Name

3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide

InChI

InChI=1S/C19H23N3O4/c1-25-16-7-6-13(10-17(16)26-2)8-9-21-18(23)12-22-15-5-3-4-14(11-15)19(20)24/h3-7,10-11,22H,8-9,12H2,1-2H3,(H2,20,24)(H,21,23)

InChI Key

KZOFCELNVLSKGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC

Synonyms

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3.0 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride were added 20 ml of 5% aqueous sodium carbonate solution and 125 ml of chloroform and then the mixture was stirred at room temperature until the hydrochloride completely dissolved. The chloroform layer was separated, washed with water, dried and the solvent was concentrated to dryness under reduced pressure. The residue was crystallized from a mixture of methanol and diethyl ether to obtain 2.3 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide having a melting point of 133° to 135° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution 5.0 g of N-(3-carbamoylphenyl)glycine dissolved in 65 ml of tetrahydrofuran was added dropwise a mixture solution of 2.3 ml of trichloromethyl chloroformate and 10 ml of tetrahydrofuran under refluxing. After the refluxing was continued for an additional 3 hours, the reaction solution was concentrated under reduced pressure and 30 ml of petroleum ether was added dropwise while stirring under cooling. The precipitate was collected by filtration, washed with petroleum ether and dried to obtain 5.3 g of N-(3-carbamoylphenyl)-N-carboxyglycine anhydride as colorless crystals having a melting point of 160°-171° C. (dec.). 5.3 g of the compound thus obtained was added in small portions to a mixture of 4.4 g of 3,4-dimethoxyphenethylamine, 4.9 g of triethylamine and 30 ml of dimethylformamide under ice-cooling. After completion of addition, the reaction solution was allowed to warm gradually to room temperature and stirred for 1.5 hours. The reaction solution was at first acidified with 25 ml of 10% hydrochloric acid and subsequently rendered alkaline with 5.3 g of sodium carbonate again. The alkaline solution was concentrated under reduced pressure. The residue was dissolved in 70 ml of chloroform, washed with a small amount of water, dried and the solvent was then evaporated to dryness in vacuo. The residue was subjected to column chromatography on silica gel (40 g) and eluted with a mixture of chloroform and methanol (100:1 by volume). The eluate was concentrated to obtain 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide. The free base was converted into the corresponding hydrochloride salt by reacting the free base with a 5% methanolic solution of hydrogen chloride as described in Example 4. The salt was recrystallized from a mixture of methanol and diethyl ether to obtain 3.1 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride having a melting point of 140°-155° C. (dec.).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 3.0 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride were added 20 ml of a 5% aqueous sodium carbonate solution and 125 ml of chloroform, and the mixture was stirred at room temperature until the crystals of the above hydrochloride was completely dissolved. The chloroform layer was separated, washed with water, dried and the solvent was evaporated to dryness in vacuo. The residue was recrystallized from a mixture of methanol and diethyl ether to obtain 2.3 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide having a melting point of 133°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

100 ml of dimethylformamide was added to a mixture of 25.8 g of 2-chloro-N-(3,4-dimetoxyphenethyl)acetamide, 13.6 g of m-aminobenzamide, 15.0 g of sodium iodide and 20.0 g of calcium carbonate, and the mixture was stirred at 60° C. for 4 hours. The same procedure as described in Example 1 was followed to obtain 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide. The product was converted to the corresponding hydrochloride salt as described in Example 5. The salt was recrystallized from a mixture of methanol and diethyl ether to obtain 21.7 g of 2-(3-carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide hydrochloride having a melting point of 142°-155° C. (dec.).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide
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3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide
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3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide
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3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide
Reactant of Route 5
3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide
Reactant of Route 6
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3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide

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